1,2-Bis(chloromethyl)-4,5-dimethoxybenzene
Overview
Description
1,2-Bis(chloromethyl)-4,5-dimethoxybenzene is an organic compound with the molecular formula C10H12Cl2O2 It is a derivative of benzene, featuring two chloromethyl groups and two methoxy groups attached to the benzene ring
Preparation Methods
The synthesis of 1,2-Bis(chloromethyl)-4,5-dimethoxybenzene typically involves the chloromethylation of 4,5-dimethoxybenzene. One common method includes the reaction of 4,5-dimethoxybenzene with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction proceeds under controlled conditions to yield the desired product .
Industrial production methods may vary, but they generally follow similar principles, optimizing reaction conditions to achieve higher yields and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the process.
Chemical Reactions Analysis
1,2-Bis(chloromethyl)-4,5-dimethoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl groups can be substituted with nucleophiles such as amines, thiols, or alcohols, leading to the formation of corresponding derivatives.
Oxidation Reactions: The compound can be oxidized to form aldehydes or carboxylic acids, depending on the oxidizing agent and reaction conditions.
Reduction Reactions: Reduction of the chloromethyl groups can yield the corresponding methyl derivatives.
Common reagents used in these reactions include sodium borohydride for reduction, potassium permanganate for oxidation, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,2-Bis(chloromethyl)-4,5-dimethoxybenzene has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it useful in the development of new synthetic methodologies.
Biology: The compound can be used to modify biomolecules, aiding in the study of biological processes and the development of new pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins
Mechanism of Action
The mechanism of action of 1,2-Bis(chloromethyl)-4,5-dimethoxybenzene involves its ability to undergo various chemical transformations. The chloromethyl groups are particularly reactive, allowing the compound to participate in a wide range of chemical reactions. These reactions can modify the structure and function of target molecules, making the compound a valuable tool in chemical synthesis and biological studies .
Comparison with Similar Compounds
Similar compounds to 1,2-Bis(chloromethyl)-4,5-dimethoxybenzene include:
1,2-Bis(chloromethyl)benzene: Lacks the methoxy groups, making it less reactive in certain substitution reactions.
4,5-Dimethoxybenzene: Lacks the chloromethyl groups, limiting its reactivity in nucleophilic substitution reactions.
1,2-Bis(bromomethyl)-4,5-dimethoxybenzene: Similar structure but with bromine atoms instead of chlorine, which can affect the reactivity and selectivity of chemical reactions
The presence of both chloromethyl and methoxy groups in this compound provides a unique combination of reactivity and functionalization potential, distinguishing it from its analogs.
Properties
IUPAC Name |
1,2-bis(chloromethyl)-4,5-dimethoxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12Cl2O2/c1-13-9-3-7(5-11)8(6-12)4-10(9)14-2/h3-4H,5-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBOBUTXJMIXYPE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)CCl)CCl)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90449303 | |
Record name | 1,2-bis(chloromethyl)-4,5-dimethoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90449303 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1134-52-7 | |
Record name | 1,2-bis(chloromethyl)-4,5-dimethoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90449303 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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